molecular formula C9H12F3NO4 B1480219 Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate CAS No. 2098117-63-4

Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

Cat. No.: B1480219
CAS No.: 2098117-63-4
M. Wt: 255.19 g/mol
InChI Key: IZEXZPWLRLGYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate (DTMF-PDC) is a synthetic compound that has been developed as an alternative to existing organic solvents. It is a colorless, odorless, and non-flammable liquid with a low boiling point. DTMF-PDC has a wide range of applications in the chemical and pharmaceutical industries, as well as in research laboratories. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for organic and inorganic reactions, and as a reagent for the synthesis of various organic compounds.

Scientific Research Applications

Synthesis of Carbapenams and Indolizines

  • Carbapenam Synthesis

    The compound has been utilized in the synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam, showcasing its utility in constructing carbapenam skeletons which are crucial in antibiotic synthesis. This involves reactions starting from pyrrolidine derivatives, highlighting its versatility in organic synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).

  • Indolizine Synthesis

    Additionally, it has been used to generate indolizines, such as Dimethyl 3-(trifluoromethyl)indolizine-1,2-dicarboxylate, showcasing its role in the synthesis of heterocyclic compounds. This process involves the treatment of N-(2,2,2-trifluoroethyl)pyridinium triflate with bases, leading to compounds with potential pharmacological activities (Banks & Mohialdin, 1988).

NMR Spectroscopy Studies

  • NMR Spectroscopy: The structure and dynamics of pyrrolidine derivatives, including those related to Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate, have been elucidated using high-field 1H NMR spectroscopy. This provides insights into the hydrogen bonding and molecular conformations essential for understanding the reactivity and properties of these compounds (Duewell, 1981).

Synthetic Methodologies

  • Pyrroles Synthesis: A novel approach for synthesizing trifluoromethylated pyrroles from a one-pot, three-component reaction involving dimethyl or diethyl acetylene dicarboxylate has been described. This highlights its applicability in introducing trifluoromethyl groups into pyrroles, enhancing their utility in medicinal chemistry (Rahmani & Darehkordi, 2017).

Antiproliferative Activity

  • Anti-proliferative Activity: Research on novel pyrrolidines linked to 1,2,3-triazole derivatives has shown significant anti-proliferative activities against human prostate cancer cells. These compounds, synthesized using click chemistry, underscore the potential of pyrrolidine derivatives in cancer treatment (Ince et al., 2020).

Pyrrolizine Synthesis

  • Pyrrolizine Synthesis: Another study outlines the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate, demonstrating the utility of phosphorus compounds in creating pyrrolizine derivatives. This adds to the repertoire of synthetic strategies for constructing nitrogen-containing heterocycles (Kalantari et al., 2006).

Biochemical Analysis

Biochemical Properties

Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides. These interactions can lead to changes in the activity of these enzymes, affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in various cellular functions, thereby impacting the overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. These interactions can affect the overall metabolic flux within the cell, leading to changes in the levels of specific metabolites. The compound’s influence on metabolic pathways can have significant implications for cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall bioavailability within the organism .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. This subcellular localization is important for the compound’s biological activity, as it can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO4/c1-16-7(14)4-3-13-6(9(10,11)12)5(4)8(15)17-2/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXZPWLRLGYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(C1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate
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